2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid
Description
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Properties
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)7-2-3-11(15)8(4-7)10-6-17-12(16)5-9(10)13(18)19/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEUNNJODBLTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688330 | |
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-53-9 | |
| Record name | 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Methoxycarbonyl Group: The starting material, 2-chloro-5-methoxybenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or ethers are formed.
Oxidation Products: Quinones are the major products formed during oxidation.
Reduction Products: Hydroquinones are the primary products formed during reduction.
Scientific Research Applications
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxycarbonyl group and isonicotinic acid moiety makes it a versatile compound for various applications in research and industry .
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